4-Bromo-N-morpholinobenzenesulfonamide
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Overview
Description
“4-Bromo-N-morpholinobenzenesulfonamide” is a chemical compound with the molecular formula C10H13BrN2O3S . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br) attached to a benzene ring, which is also attached to a sulfonamide group and a morpholine ring . The molecular weight of the compound is 321.19 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 431.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 69.0±0.4 cm3, and it has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 67 Å2 and a molar volume of 190.3±5.0 cm3 .
Scientific Research Applications
Photodynamic Therapy and Photophysical Properties
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of zinc(II) phthalocyanine derivatives, including a compound with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yield, making them potential photosensitizers for treating cancer in photodynamic therapy.
Medicinal Chemistry and Drug Design
Inhibitors for Idiopathic Pulmonary Fibrosis : Norman (2014) discusses phosphatidylinositol 3-kinase inhibitors with benzenesulfonamide derivatives, specifically for treating idiopathic pulmonary fibrosis and cough Norman, 2014.
Cyclic AMP-Dependent Protein Kinase Inhibition : A compound structurally related to 4-Bromo-N-morpholinobenzenesulfonamide, namely H-89, is explored by Chijiwa et al. (1990). It demonstrates potent inhibition of cyclic AMP-dependent protein kinase, impacting neurite outgrowth in PC12D pheochromocytoma cells.
Organic Chemistry and Material Science
Synthesis and Characterization of Sulfonamides : Riaz (2020) reports the synthesis and enzyme inhibition potential of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These compounds show notable acetylcholinesterase and α-glucosidase inhibitory potential, substantiated by in silico studies Riaz, 2020.
Ionic Liquid Crystals : Lava, Binnemans, & Cardinaels (2009) delve into the design of ionic liquid crystals using morpholinium cations combined with various anions. They document the mesomorphic behavior of these compounds Lava, Binnemans, & Cardinaels, 2009.
Biochemistry and Enzymology
Anticancer Agent Synthesis : Kumar et al. (2021) synthesized a novel benzenesulfonamide derivative and evaluated its anti-breast cancer activity, showing promising results in molecular docking studies Kumar et al., 2021.
Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) explored the inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides against human carbonic anhydrase isoenzymes, finding potent inhibition by these derivatives Gul et al., 2016.
Safety and Hazards
“4-Bromo-N-morpholinobenzenesulfonamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion or irritation (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Properties
IUPAC Name |
4-bromo-N-morpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJJUACHAFOJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333040 |
Source
|
Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64268-87-7 |
Source
|
Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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